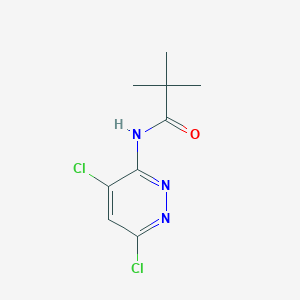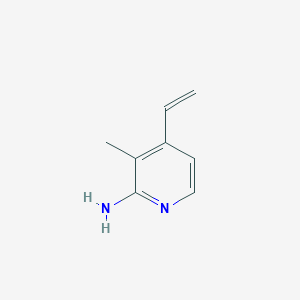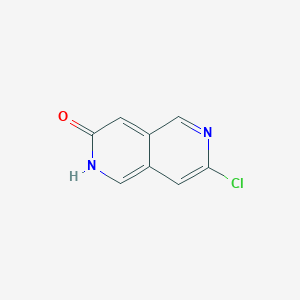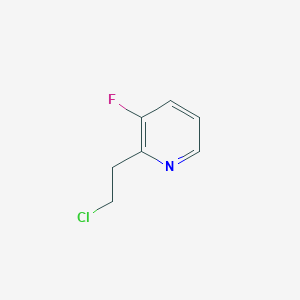
N-(4,6-Dichloropyridazin-3-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-Dichloropyridazin-3-yl)pivalamide: is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of chlorine atoms at positions 4 and 6, along with a pivalamide group at position 3, makes this compound unique and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-Dichloropyridazin-3-yl)pivalamide typically involves the reaction of 4,6-dichloropyridazine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,6-Dichloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4,6-Dichloropyridazin-3-yl)pivalamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for different applications.
Wirkmechanismus
The mechanism of action of N-(4,6-Dichloropyridazin-3-yl)pivalamide is not well-documented. its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of chlorine atoms and the pivalamide group can influence the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
N-(6-Chloropyridazin-3-yl)pivalamide: This compound is similar in structure but has only one chlorine atom at position 6.
3,6-Dichloropyridazine: This compound lacks the pivalamide group but has chlorine atoms at positions 3 and 6.
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide: This compound has an iodine atom at position 6 instead of chlorine.
Uniqueness: N-(4,6-Dichloropyridazin-3-yl)pivalamide is unique due to the presence of two chlorine atoms and a pivalamide group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various scientific and industrial purposes.
Eigenschaften
Molekularformel |
C9H11Cl2N3O |
|---|---|
Molekulargewicht |
248.11 g/mol |
IUPAC-Name |
N-(4,6-dichloropyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) |
InChI-Schlüssel |
ARPUYOYWELELTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)







![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)


